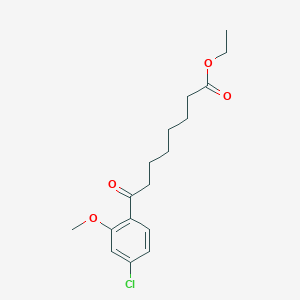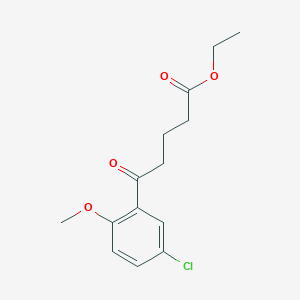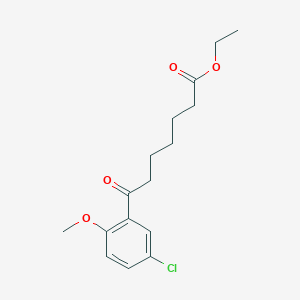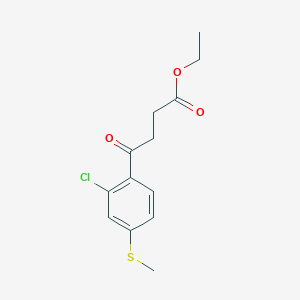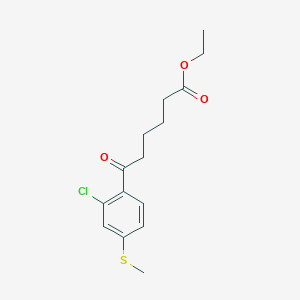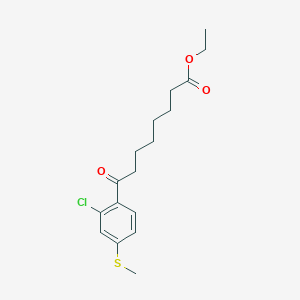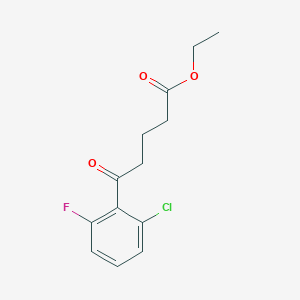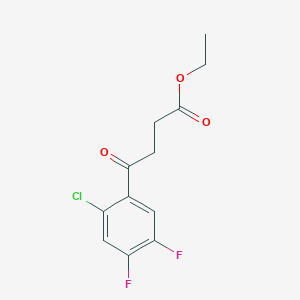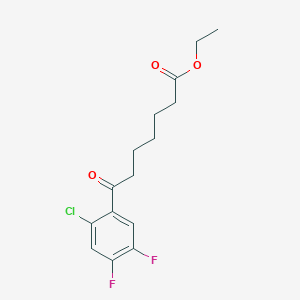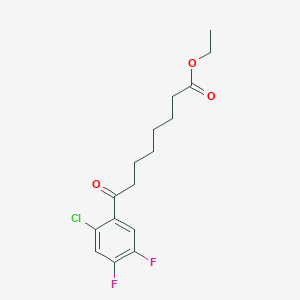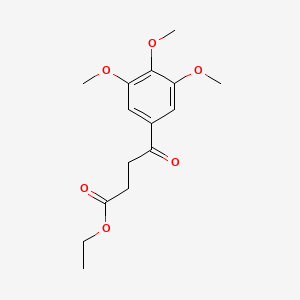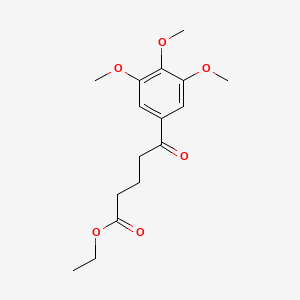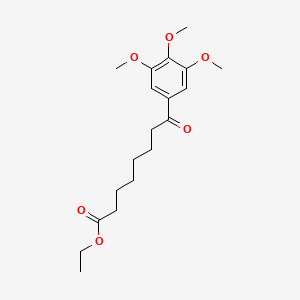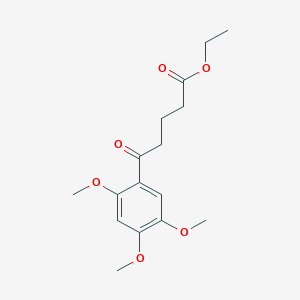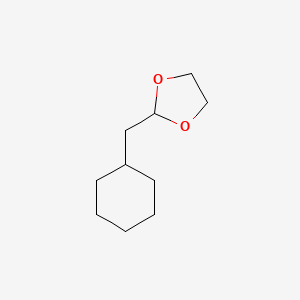
(1,3-Dioxolan-2-ylmethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3-Dioxolan-2-ylmethyl)cyclohexane” is a cyclic compound . It is also known as DMC. The compound possesses both chemical and biological properties.
Molecular Structure Analysis
The molecular formula of “(1,3-Dioxolan-2-ylmethyl)cyclohexane” is C10H18O2 . The molecular weight is 170.25 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,3-Dioxolan-2-ylmethyl)cyclohexanecarboxylate”, a related compound, are as follows: It has a molecular weight of 214.26 g/mol . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors .Aplicaciones Científicas De Investigación
Viscosity and Mixture Properties
The ternary mixture of cyclohexane, 1,3-dioxolane, and 2-butanol has been studied for its viscosity properties. Experimental viscosities and their deviations have been measured and fitted with Redlich−Kister and Cibulka equations. This research is significant for understanding the molecular interactions in such mixtures (Gascón et al., 2000).
Material Properties in Liquid Crystals
1,3-dioxolane-terminated liquid crystals were prepared and analyzed for their dielectric anisotropy and birefringence, which are crucial for liquid crystal displays. The study found that the positive dielectric anisotropy and birefringence of tolane-liquid crystals are significantly increased by introducing 1,3-dioxolane as a terminal group (Chen et al., 2015).
Thermodynamic and Physical Chemistry Studies
Various studies have examined the thermodynamic properties of mixtures containing 1,3-dioxolane, focusing on vapor-liquid equilibrium data, speeds of sound, and isentropic compressibilities. These studies provide insights into the molecular behavior and interactions within these mixtures (Gascón et al., 2002).
Synthesis of Bifunctional Building Blocks
Research has been conducted on developing practical routes to bifunctional building blocks related to cyclohexanone, which are valuable in various chemical syntheses. These studies demonstrate the potential of 1,3-dioxolane derivatives in creating cost-effective and scalable chemical synthesis processes (Zha et al., 2021).
Polymer and Materials Science
The thermal behavior of polymethacrylates with a 1,3-dioxolane ring has been explored, providing insights into their degradation and potential applications in materials science. Such studies are important for developing new polymers with specific thermal and physical properties (Ilter et al., 2002).
Propiedades
IUPAC Name |
2-(cyclohexylmethyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJHIGOHGHQAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645865 |
Source


|
| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxolan-2-ylmethyl)cyclohexane | |
CAS RN |
898759-11-0 |
Source


|
| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

